(3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone
Description
(3-(1H-Tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone is a hybrid heterocyclic compound featuring three key structural motifs:
- Tetrazole ring: A five-membered aromatic ring with four nitrogen atoms, known for metabolic stability and hydrogen-bonding capabilities .
- Azetidine ring: A four-membered saturated nitrogen ring that enhances conformational rigidity and bioavailability .
- Benzothiazole moiety: A bicyclic structure with sulfur and nitrogen atoms, commonly associated with antitumor and antimicrobial activities .
Below, we compare its structural and functional attributes with similar compounds.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S/c25-17(12-4-3-5-13(8-12)24-11-19-21-22-24)23-9-14(10-23)26-18-20-15-6-1-2-7-16(15)27-18/h1-8,11,14H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYZVRRRTBKGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic molecule that incorporates a tetrazole and a benzo[d]thiazole moiety, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with distinct functional groups that contribute to its biological activity. The tetrazole ring is known for its ability to chelate metals and participate in various biochemical interactions, while the benzo[d]thiazole moiety is often associated with anticancer and antimicrobial properties.
| Component | Description |
|---|---|
| Molecular Formula | C20H21N5O |
| Molecular Weight | 347.422 g/mol |
| Solubility | Soluble in organic solvents |
| Purity | Typically ≥ 95% |
Anticancer Activity
Research has indicated that compounds containing tetrazole and thiazole rings exhibit significant anticancer properties. For instance, studies on related compounds have shown potent activity against various human cancer cell lines, often with IC50 values in the nanomolar range. The mechanism of action may involve inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .
Antimicrobial Properties
Benzo[d]thiazoles are recognized for their antimicrobial effects. They have been shown to inhibit the growth of bacteria and fungi through various mechanisms, including disruption of cell membrane integrity and inhibition of nucleic acid synthesis. The incorporation of the tetrazole group may enhance these effects by facilitating metal ion coordination, which is crucial for microbial metabolism .
Case Study 1: Anticancer Efficacy
A study evaluated a series of tetrazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that modifications to the tetrazole structure significantly influenced cytotoxicity, with some compounds achieving IC50 values comparable to established chemotherapeutics like doxorubicin . This suggests that this compound may also possess similar potential.
Case Study 2: Antimicrobial Activity
In another investigation, thiazole-containing compounds were screened for their antimicrobial properties. Results demonstrated effective inhibition against a range of pathogens, including resistant strains. The study highlighted the importance of structural features in enhancing antimicrobial efficacy, suggesting that the unique combination in this compound could lead to novel therapeutic agents against resistant infections .
Comparison with Similar Compounds
Key Observations :
- The target compound shares the tetrazole and benzothiazole motifs with antitumor agents reported in , but its azetidine linker differentiates it from pyrazolone- or thioether-based analogues.
- Synthetic routes for tetrazole derivatives often involve azide-based cyclization (e.g., ), while benzothiazole-containing compounds frequently employ condensation reactions .
Key Observations :
- The azetidine ring’s rigidity could improve metabolic stability compared to flexible linkers in other analogues .
Physicochemical and Crystallographic Properties
Table 3: Structural and Crystallographic Data
Key Observations :
- The dihedral angle between tetrazole and phenyl rings in suggests moderate conjugation, which may influence π-π stacking in the target compound.
- The absence of classical hydrogen bonds in thiazole derivatives (e.g., ) contrasts with tetrazole-containing compounds, where hydrogen bonding is critical for crystal packing .
Q & A
Q. What controls are essential for in vitro kinase inhibition assays?
- Methodological Answer : Include (i) a solvent control (DMSO), (ii) a negative control (kinase dead mutant), and (iii) a positive control (staurosporine). Pre-incubate compounds with ATP (1 mM) to assess competitive inhibition. Use radiometric assays (³³P-ATP) for direct activity measurement, and validate with Western blotting for downstream phosphorylation targets .
Q. How to optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., tetrazole formation). Use a microreactor with controlled temperature (70°C ± 2°C) and residence time (30 minutes). Monitor scalability via process analytical technology (PAT), such as in-line FTIR, to maintain yield >85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
